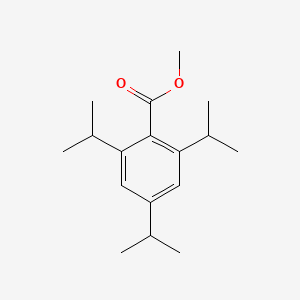
1-((2-Methoxyphenyl)amino)-2-oxoethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxyphenyl)amino)-2-oxoethylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an oxoethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyphenyl)amino)-2-oxoethylacetate typically involves the reaction of 2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Triethylamine or pyridine
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyphenyl)amino)-2-oxoethylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((2-Methoxyphenyl)amino)-2-oxoethylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenyl)amino)-2-oxoethylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(o-methoxyphenyl)propane: Similar structure with an amino group and methoxyphenyl group.
1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group attached to a piperazine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group and an amino group.
Uniqueness
1-((2-Methoxyphenyl)amino)-2-oxoethylacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[1-(2-methoxyanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13NO4/c1-8(14)16-11(7-13)12-9-5-3-4-6-10(9)15-2/h3-7,11-12H,1-2H3 |
InChI Key |
BBQBPPXZVIDJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


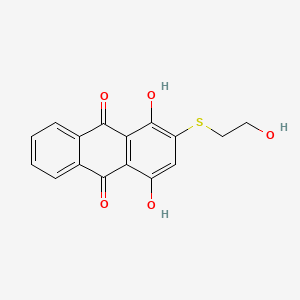
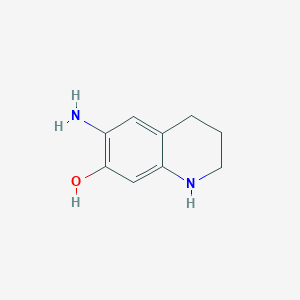

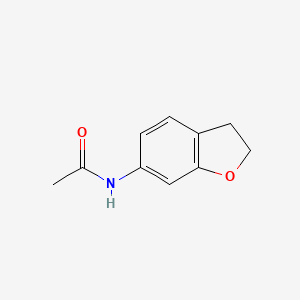


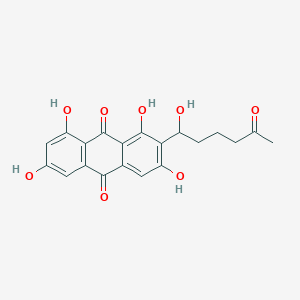

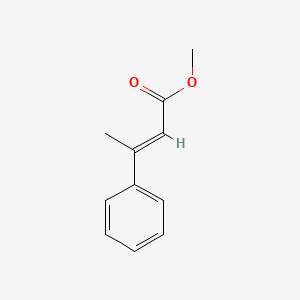
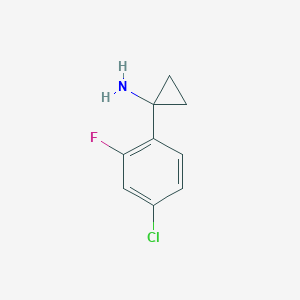
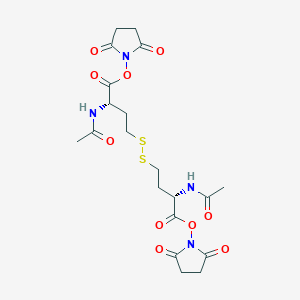
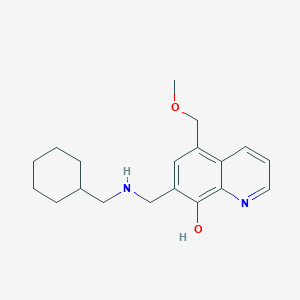
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
